2-Chloro-m-tolyl 2-thienyl ketone

Description

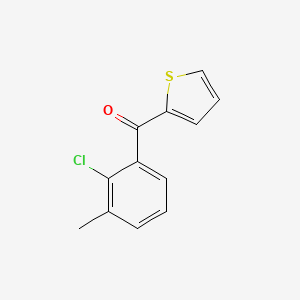

2-Chloro-m-tolyl 2-thienyl ketone is a diaryl ketone featuring a 2-chloro-3-methylphenyl (m-tolyl) group and a 2-thienyl group connected via a carbonyl bridge. Structurally, the compound combines aromatic and heteroaromatic moieties, with the chlorine atom at the ortho position of the phenyl ring and a methyl group at the meta position. While direct references to this compound are absent in the provided evidence, analogous synthesis methods and applications can be inferred. For instance, Friedel-Crafts acylations or Grignard reactions (as described in ) are plausible synthetic routes, given their use in preparing structurally related aryl-thienyl ketones. Applications may include pharmaceutical intermediates or precursors for bioactive molecules, similar to 2-chlorophenyl cyclopentyl ketone ().

Properties

Molecular Formula |

C12H9ClOS |

|---|---|

Molecular Weight |

236.72 g/mol |

IUPAC Name |

(2-chloro-3-methylphenyl)-thiophen-2-ylmethanone |

InChI |

InChI=1S/C12H9ClOS/c1-8-4-2-5-9(11(8)13)12(14)10-6-3-7-15-10/h2-7H,1H3 |

InChI Key |

YSSFXGZUJAZYQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=CS2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Aryl-Thienyl and Related Ketones

Notes:

- *Calculated values where direct data was unavailable.

- The synthesis of thienyl-containing ketones often requires tailored conditions. For example, 2-thienylacetyl chloride failed in Friedel-Crafts reactions unless bisalkylated (), highlighting challenges in introducing thienyl groups.

Electronic and Reactivity Trends

- Electron-Withdrawing Effects : Chlorine in 2-chloro-m-tolyl enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in Leuckart reactions to form amines, as in ).

- Steric Effects : The meta-methyl group in 2-chloro-m-tolyl may introduce steric hindrance, affecting reaction kinetics compared to unsubstituted chlorophenyl ketones.

Key Research Findings and Contradictions

- Synthesis Challenges : reports failed Friedel-Crafts reactions with 2-thienylacetyl chloride, attributing this to side reactions unless bisalkylation is employed. This contrasts with the successful synthesis of phenyl-substituted ketones, underscoring the need for tailored methodologies.

- Activity Variations : Substituting phenyl with thienyl groups can unpredictably modulate biological activity. For example, some thienyl analogs () show enhanced antibacterial effects, while others retain baseline activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.